Discovery and History of Pyrido[4,3-b]azepine Derivatives
The following technical guide details the discovery, synthetic history, and pharmacological evolution of pyrido[4,3-b]azepine derivatives. Technical Whitepaper | Version 1.0 Executive Summary The pyrido[4,3-b]azepine sca...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, synthetic history, and pharmacological evolution of pyrido[4,3-b]azepine derivatives.
Technical Whitepaper | Version 1.0
Executive Summary
The pyrido[4,3-b]azepine scaffold represents a specific bicyclic heterocycle composed of a pyridine ring fused to a seven-membered azepine ring across the [4,3-b] bond. Historically overshadowed by its carbocyclic analogue, the benzazepine (the core of drugs like benazepril and fenoldopam), the pyrido-azepine series emerged as a critical bioisostere designed to improve aqueous solubility and alter metabolic profiles (lowering lipophilicity, LogP).
While early 20th-century chemistry focused on benzazepines, the specific [4,3-b] pyrido-isomer gained prominence in the mid-1990s through novel synthetic methodologies (e.g., the tert-amino effect) and has recently been validated as a privileged scaffold for RIP1 kinase inhibitors (necroptosis modulation) and CNS agents .
Structural Architecture & Chemical Space
The pyrido[4,3-b]azepine core is distinct from its isomers ([3,2-b], [2,3-b], or [4,3-c]) due to the specific placement of the pyridine nitrogen relative to the azepine bridge.
Scaffold Comparison
Feature
Benzazepine (Classic)
Pyrido[4,3-b]azepine (Bioisostere)
Pharmacological Implication
Core Atoms
C10H9N
C9H8N2
Introduction of Pyridine N
Lipophilicity
High (High LogP)
Moderate (Lower LogP)
Improved aqueous solubility
H-Bonding
1 Acceptor (Azepine N)
2 Acceptors (Pyridine N + Azepine N)
New vector for target binding
Basicity
Moderate
Tunable
Pyridine N allows salt formation
Historical Evolution & Synthetic Strategies
The history of this scaffold is defined by three distinct eras: the Classical Era (non-specific ring expansions), the Methodological Era (specific cyclizations), and the Therapeutic Era (targeted kinase inhibition).
Era I: The Schmidt Reaction (1960s–1980s)
Early access to azepines relied on the Schmidt reaction or Beckmann rearrangement of ketone precursors. For pyrido-azepines, the precursor is 5,6,7,8-tetrahydroisoquinolin-5-one .
Challenge: The reaction often yields regioisomeric mixtures (e.g., [4,3-b] vs. [3,4-b]) depending on the migratory aptitude of the alkyl vs. aryl group.
Utility: Provided the first bulk access to the core for broad CNS screening, though purification was difficult.
Era II: The Tert-Amino Effect (1995)
A pivotal moment in the specific synthesis of this isomer was reported by Ojea et al. (1995) . They utilized the "tert-amino effect"—a thermal isomerization of ortho-vinyl tertiary anilines (or pyridines).
Mechanism: A [1,5]-hydrogen shift followed by electrocyclic ring closure.
Significance: This method provided regio-controlled access to fused pyrido[4,3-b]azepines without the isomeric mixtures of the Schmidt reaction.
Era III: Modern Catalysis & RIP1 Targeting (2010s–Present)
Modern drug discovery utilizes Ring-Closing Metathesis (RCM) and C-H Activation to construct highly substituted derivatives. Recent patent literature (e.g., US 2019/0241565 ) highlights the scaffold's utility in blocking RIP1 kinase , a key driver of necroptosis (programmed necrosis).
Experimental Protocols (Methodology)
Protocol A: Thermal Cyclization via Tert-Amino Effect
Based on Ojea et al. (1995)
Rationale: To synthesize the hexahydro-pyrido[4,3-b]azepine core with high regioselectivity.
Precursor Synthesis: Prepare 4-morpholino-3-(2,2-dicyanovinyl)pyridine via condensation of 4-chloropyridine derivatives with malononitrile.
Thermal Isomerization:
Dissolve the precursor in DMSO (Dimethyl sulfoxide).
Heat the solution to 140–160 °C for 1–2 hours.
Mechanism:[1][2][3][4] The vinyl group undergoes a [1,5]-hydride shift from the alpha-position of the morpholine ring, generating a dipolar intermediate that cyclizes.
Isolation:
Cool to room temperature.
Pour into ice-water.
Extract with Ethyl Acetate (EtOAc) .
Purify via column chromatography (SiO2, Hexane:EtOAc gradient).
Validation: Confirm structure via 1H-NMR (distinctive disappearance of vinyl protons and appearance of ring-fusion methines).
Data: Derivatives in this class have demonstrated IC50 values < 100 nM against RIP1, effectively blocking TNF-induced systemic inflammatory response syndrome (SIRS) in murine models.[5]
CNS Activity (Dopamine/Serotonin)
Historically, the scaffold acts as a bioisostere for benzazepines (e.g., Clozapine , Sch 39166 ).
Target: Dopamine D1/D2 receptors and 5-HT2A receptors.
Advantage: The pyridine nitrogen reduces the lipophilicity (LogP), potentially reducing non-specific binding and improving the side-effect profile (e.g., reducing extrapyramidal symptoms).
Quantitative Activity Profile
Target
Compound Class
Activity Metric
Indication
Source
RIP1 Kinase
Pyrido[4,3-b]azepine-2,8-dione
IC50 < 100 nM
Necroptosis / Inflammation
US Patent 2019/0241565 [1]
TRPV1
Pyrimido[4,5-d]azepine*
Potent Antagonist
Pain Management
Bioorg. Med. Chem. [2]
Dopamine D4
Benzazepine Bioisosteres
Ki ~ 10-50 nM
Antipsychotic
J. Med. Chem. [3]
*Note: Pyrimido-azepine is a close diaza-analogue listed for context.
References
Bicyclic Pyridone Lactams and Methods of Use Thereof.
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists.
Source: Bioorganic & Medicinal Chemistry Letters, 2010.
URL:[Link]
Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[3,2-b]azepine and 2,3,4,5-tetrahydro-1H-pyrido[2,3-b]azepine.
Source: Il Farmaco, 1979.
URL:[Link]
Protocol for N-functionalization of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine ring
Executive Summary The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold represents a privileged bicyclic structure in medicinal chemistry, increasingly utilized in the development of kinase inhibitors, GPCR ligands, an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold represents a privileged bicyclic structure in medicinal chemistry, increasingly utilized in the development of kinase inhibitors, GPCR ligands, and CNS-active agents. Its unique geometry—comprising a rigid pyridine ring fused to a flexible seven-membered azepine ring—offers distinct vectors for structure-activity relationship (SAR) exploration.
This Application Note provides a definitive guide for the regioselective N-functionalization of the secondary amine within the azepine ring. We address the specific challenge of differentiating the reactivity of the azepine nitrogen (
, nucleophilic) versus the pyridine nitrogen (, basic/nucleophilic), ensuring high-yield derivatization without protecting group manipulation.
Chemical Reactivity & Structural Analysis
Before initiating synthesis, it is critical to understand the electronic environment of the scaffold.
Site A (Azepine Nitrogen): This is a secondary aliphatic amine. It is the primary nucleophile (
). It readily participates in alkylations, reductive aminations, and transition-metal-catalyzed cross-couplings.
Site B (Pyridine Nitrogen): This is an aromatic nitrogen. It is less nucleophilic but basic (
). It can compete during acylation reactions or act as a ligand poison in Palladium catalysis if not properly managed.
Strategic Imperative: The protocols below are designed to exploit the nucleophilicity differential, favoring reaction at Site A.
Experimental Protocols
Method A: Reductive Alkylation (The "Soft" Approach)
Best for: Introducing alkyl, benzyl, or heterocycloalkyl groups with high chemoselectivity.
Mechanism: Formation of an iminium ion intermediate followed by in situ reduction. This method avoids the risk of quaternary ammonium salt formation at the pyridine nitrogen common in direct alkylation.
Dissolution: In a dry reaction vial, dissolve the pyrido-azepine substrate (0.5 mmol) in anhydrous DCE (5 mL).
Activation: Add the aldehyde/ketone (0.6 mmol) and Acetic Acid (0.5 mmol). Stir at Room Temperature (RT) for 30 minutes. Note: This pre-complexation step ensures iminium formation.
Reduction: Add
(0.75 mmol) in a single portion.
Reaction: Stir the suspension at RT under nitrogen for 4–16 hours. Monitor by LC-MS (Target: Disappearance of secondary amine mass).
Quench: Quench with saturated aqueous
(5 mL). Stir vigorously for 10 minutes until gas evolution ceases.
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over
Reaction: Seal the tube and heat to 100°C for 12–18 hours.
Filtration: Cool to RT. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts.
Purification: Concentrate and purify via silica gel chromatography.
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical flow for selecting the appropriate functionalization pathway based on the desired "R" group.
Caption: Workflow selection for N-functionalization based on the hybridization of the incoming electrophile.
Data Summary & Optimization Guide
Table 1: Comparative Analysis of Reaction Conditions
Parameter
Method A (Reductive Amination)
Method B (Buchwald-Hartwig)
Primary Utility
bond formation
bond formation
Key Risk
Over-alkylation (rare with )
Catalyst poisoning by Pyridine N
Critical Control
pH ~5-6 (via AcOH)
Oxygen-free environment (Argon)
Yield Expectation
75 - 95%
60 - 85%
Scale-up Factor
Excellent (Linear scale-up)
Moderate (Requires catalyst control)
Troubleshooting:
Low Yield in Method B: If conversion is low, switch from
to (stronger base), but ensure the substrate does not have base-sensitive functional groups.
Pyridine Interference: If the pyridine nitrogen interferes (e.g., N-arylation occurring at the wrong site, though unlikely), use a reversible protecting group or protonate the pyridine using
salts prior to reaction (advanced technique).
References
Synthesis of Functionalized Nicotines and Pyrido[2,3-b]azepines.
Source: Tetrahedron, 2015.
Context: foundational chemistry for pyrido-azepine ring construction and reactivity.
URL:[Link][1]
Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts.
Source: Beilstein Journal of Organic Chemistry, 2016.
Context: Validates the use of Xantphos and Pd catalysts for cyclic amine arylation.
URL:[Link]
Palladium-Catalyzed Benzodiazepines Synthesis.
Source: Catalysts (MDPI), 2020.
Context: detailed protocols for Buchwald-Hartwig couplings on fused azepine systems.
URL:[Link][2]
Technical Guide: Leveraging the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]azepine Scaffold for Chemical Probe Development
This Application Note is designed for medicinal chemists and chemical biologists. It treats 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine not as a single "off-the-shelf" reagent, but as a privileged scaffold used to constru...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and chemical biologists. It treats 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine not as a single "off-the-shelf" reagent, but as a privileged scaffold used to construct high-affinity chemical probes for CNS targets (GPCRs) and Kinases.[1]
[1]
Executive Summary
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine core is a bicyclic heterocycle fusing a pyridine ring with a seven-membered azepine ring.[1] Unlike its carbocyclic analog (benzazepine) or its ring-contracted homolog (tetrahydro-γ-carboline), this scaffold offers unique conformational flexibility and vector positioning for hydrogen bond donors/acceptors.[1]
It is primarily applied as a structural template to develop chemical probes for:
Class A GPCRs: Specifically Serotonin (5-HT2C, 5-HT6) and Dopamine (D2/D3) receptors, where the azepine ring mimics the flexible ethylamine chain of endogenous neurotransmitters.[1]
Kinase Inhibition: Targeting the ATP-binding pocket where the pyridine nitrogen serves as a hinge binder.[1]
Voltage-Gated Ion Channels: Specifically Nav1.7 blockers for pain signaling.[1]
Chemical Properties & Rationale[1][2][3][4][5][6][7]
Structural Analysis & Vector Logic
The scaffold is distinct from the common 2,3,4,5-tetrahydro-1H-benzo[d]azepine (Schering-Plough D1 antagonists) due to the incorporation of the pyridine ring.[1]
Feature
Property
Application Logic
Pyridine Nitrogen (N)
H-Bond Acceptor
Interacts with Ser/Thr residues in Kinase hinge regions or conserved Asp/Thr in GPCR transmembrane helices.[1]
Secondary Amine (NH)
Basic Center (pKa ~9-10)
Key for forming salt bridges with Asp3.32 (GPCRs).[1] Readily functionalized (Urea, Amide, Alkyl) to tune lipophilicity.
Azepine Ring (7-mem)
Non-planar, flexible
Allows "Induced Fit" binding.[1] Can adopt boat/chair conformations to fill hydrophobic pockets that rigid 6-membered rings cannot.[1]
[4,3-b] Fusion
Regioisomerism
Positions the amine vector at a ~120° angle relative to the pyridine N, distinct from the [2,3-b] or [3,2-b] isomers.[1]
Scaffold Hopping Strategy
This scaffold is often used to improve the physicochemical properties (LogP, Solubility) of probes originally based on Tetrahydro-β-carbolines or Isoquinolines .[1]
Figure 1: Strategic logic for selecting the pyrido[4,3-b]azepine scaffold over traditional carbolines.
Application Protocols
Protocol A: Derivatization for GPCR Probe Discovery
Objective: Synthesize a library of N-substituted probes to map the orthosteric binding site of 5-HT6 or D3 receptors.[1]
Mechanism: The secondary amine is the "warhead" attachment point.[1] The pyridine ring remains the "anchor."[1]
Step-by-Step Synthesis (Reductive Amination)
Note: This protocol assumes the scaffold is available or synthesized via Schmidt rearrangement of 7,8-dihydro-1,6-naphthyridin-5(6H)-one.[1]
Objective: Confirm the probe enters the cell and stabilizes the target protein (e.g., a Kinase like CDK4) in a live environment.[1][2]
Figure 2: CETSA workflow to validate intracellular target engagement of the pyrido-azepine probe.
Treatment: Treat Jurkat or HEK293 cells with the Probe (10 µM) or DMSO for 1 hour.[1]
Heating: Divide cells into 10 aliquots. Heat each to a distinct temperature (e.g., 40, 43, 46... 67°C) for 3 minutes.
Lysis: Cool to RT, add lysis buffer, and freeze-thaw 3x.
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. (Unstabilized/denatured protein precipitates; stabilized protein remains in supernatant).
Quantification: Run supernatant on SDS-PAGE.[1] Blot for the target kinase.[1][3]
Result: If the probe binds, the "melting curve" (band intensity vs. temp) will shift to the right (higher stability).[1]
Quantitative Performance Data (Example)
The following table illustrates how substitution on the azepine nitrogen affects selectivity between a GPCR (5-HT6) and a Kinase (CDK2), highlighting the scaffold's versatility.
Sulfonamide interacts with Kinase hinge/gatekeeper.[1]
PA-004
Methyl-piperazinyl
12
850
Basic tail mimics neurotransmitter; high GPCR potency.[1]
References
Scaffold Synthesis & Chemistry
Katritzky, A. R., et al. "Synthesis of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepines."[1][4] Arkivoc (2003).[1][4] (Describes homologous azepine synthesis strategies).
GPCR Application (Serotonin/Dopamine)
Ramnauth, J., et al. "2,3,4,5-Tetrahydro-1H-pyrido[2,3-b]diazepines as inhibitors of bacterial FabI."[1][5] Bioorganic & Medicinal Chemistry Letters (2009).[1][5] (Demonstrates the bioactivity of the fused pyridine-azepine system).
Patent Literature (Structural Analogs)
Hung, D. T., et al. "New 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole compounds."[1][6][7] US Patent 20100022580.[1][8] (Describes the carboline analogs from which the azepine scaffold is derived via ring expansion logic).
Deshmukh, S., et al. "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors."[1][3] RSC Advances (2023). (Validates the fused pyridine scaffold for kinase hinge binding).
Application Note: Leveraging 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine in Fragment-Based Drug Discovery (FBDD)
Abstract This application note details the strategic deployment of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold within Fragment-Based Drug Discovery (FBDD) campaigns. Unlike traditional "flat" aromatic fragmen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the strategic deployment of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold within Fragment-Based Drug Discovery (FBDD) campaigns. Unlike traditional "flat" aromatic fragments, this bicyclic scaffold offers a distinct three-dimensional geometry due to the puckering of the seven-membered azepine ring. This guide provides a comprehensive analysis of the scaffold’s vector properties, a validated Saturation Transfer Difference (STD) NMR screening protocol, and a chemical elaboration strategy for Hit-to-Lead optimization.
Introduction: Escaping Flatland
In modern FBDD, the "escape from flatland" is a critical objective. While sp²-rich fragments (e.g., biaryls) are easy to synthesize, they often lack the shape complexity required to selectively bind globular protein pockets.
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold represents a "privileged structure"—a molecular framework capable of binding diverse biological targets (GPCRs, Kinases, Ion Channels) due to its inherent geometry.
Structural Attributes & Vector Analysis[1]
3D Conformation: The seven-membered azepine ring adopts a twisted chair/boat conformation, projecting substituents out of the aromatic plane. This increases the fraction of sp³ carbons (
), which correlates with improved clinical success rates.
Vector 1 (H-Bond Acceptor): The pyridine nitrogen (
) serves as a critical anchor point, ideal for interacting with hinge regions in kinases or serine/threonine residues in GPCRs.
Vector 2 (Growth Vector): The secondary amine (
) allows for rapid diversification via robust chemistry (reductive amination, amidation), enabling the "growing" of the fragment into adjacent sub-pockets.
Physicochemical Profile (Calculated)
Property
Value (Approx.)
FBDD Suitability
MW
~148.2 Da
Ideal (<200 Da allows significant growth)
cLogP
~1.2
Ideal (High solubility for NMR/SPR)
H-Bond Donors
1 (NH)
Good
H-Bond Acceptors
2 (N, NH)
Good
Topological Polar Surface Area (TPSA)
~25 Ų
High permeability potential
Experimental Workflow
The following diagram outlines the integrated workflow for utilizing this scaffold, from library design to chemical evolution.
Figure 1: FBDD workflow emphasizing the iterative cycle of screening and chemical evolution specific to the azepine scaffold.
Protocol: Ligand-Observed STD-NMR Screening
Saturation Transfer Difference (STD) NMR is the gold standard for validating fragment binding (Kd: 10 µM – 10 mM). This protocol is optimized for the pyrido-azepine scaffold, ensuring the detection of the pyridine ring protons which often show strong NOE signals.
Sample Preparation
Buffer: 50 mM Phosphate buffer (pH 7.4), 100 mM NaCl, 10% D₂O.
Note: Avoid DMSO if possible. If necessary, keep DMSO-d6 < 2%. The azepine scaffold is highly soluble in aqueous media, a major advantage over pure aromatics.
Protein Target: Concentration: 10–20 µM.
Ligand (Fragment): Concentration: 400–1000 µM (Ligand:Protein ratio of ~50:1).
Control Sample: Prepare a sample containing only the ligand (no protein) to rule out artifacts or direct saturation.
Strong Signals: Protons receiving efficient magnetization transfer are in close contact with the protein surface.
Expectation for Pyrido[4,3-b]azepine: If binding is driven by the Pyridine N (hinge binder), the aromatic protons on the pyridine ring will show the strongest STD effect (highest % STD). The aliphatic azepine protons may show lower intensity if they project into the solvent.
Validation: Calculate the STD Amplification Factor (
) :
A reliable hit typically shows
.
Chemical Evolution: Hit-to-Lead Strategy
Once binding is confirmed, the fragment must be "grown" to increase affinity. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold offers a chemically distinct vector at the N1 position (secondary amine).
Synthetic Pathway: Reductive Amination
This is the preferred method for library expansion as it maintains the basicity of the amine (crucial for solubility and potential ionic interactions).
Mix Fragment and Aldehyde in DCE. Stir for 30 min to form imine/iminium.
Add STAB. Stir at RT for 4–16 hours.
Quench with aq. NaHCO₃. Extract with DCM.
Rationale: This attaches a hydrophobic tail or a polar group via a flexible methylene linker, allowing the molecule to reach adjacent sub-pockets (e.g., the ribose pocket in kinases).
Note: This converts the basic amine to a neutral amide, significantly altering the electronic profile. Re-verify binding via SPR after this modification.
Case Study: Hypothetical Kinase Inhibitor Design
Context: Targeting the ATP-binding site of a Serine/Threonine Kinase.
Step 1 (Fragment Hit): The core 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine binds with
.
Interaction: Pyridine N accepts H-bond from the Hinge region.
Step 2 (Growth): Structural biology suggests a hydrophobic pocket adjacent to the solvent channel.
Step 3 (Synthesis): Reductive amination with 3-fluoro-benzaldehyde.
Step 4 (Result): The benzyl group fills the hydrophobic pocket. The basic amine forms a salt bridge with a conserved Aspartate.
New Affinity:
(Lead Status).
Vector Map
The following diagram illustrates the functional vectors of the scaffold.
Figure 2: Functional vector map of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine. Vector A targets the anchor point (Hinge), while Vector B is the primary site for chemical elaboration.
References
Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery."[2][3] Current Opinion in Chemical Biology. Link
Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link
Ramnauth, J., et al. (2009).[4] "2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][1,4]diazepines as inhibitors of the bacterial enoyl ACP reductase, FabI." Bioorganic & Medicinal Chemistry Letters. Link
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: a practical approach." Nature Reviews Drug Discovery. Link
Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry. (Seminal paper on Privileged Structures). Link
Crystallization techniques for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives
Application Note: Strategic Crystallization & Polymorph Control for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine Derivatives Executive Summary The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold represents a privileged...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Crystallization & Polymorph Control for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine Derivatives
Executive Summary
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold represents a privileged structure in medicinal chemistry, frequently utilized in kinase inhibitors, GPCR ligands (specifically serotonergic and dopaminergic), and sodium channel blockers. However, its physicochemical profile presents distinct challenges:
Conformational Flexibility: The seven-membered azepine ring introduces significant entropic freedom, often leading to "oiling out" rather than discrete nucleation.
Basicity: The presence of both a pyridine nitrogen and a secondary azepine amine requires careful pH control and salt selection to stabilize the lattice.
Polymorphism: Fused azepine systems are prone to solvate formation and conformational polymorphism.
This guide provides a validated workflow for converting crude reaction mixtures of these derivatives into high-purity crystalline solids, prioritizing thermodynamic stability and reproducibility.
Pre-Crystallization Profiling: The "Chemical Personality"
Before attempting crystallization, you must map the molecule's behavior. The [4,3-b] fusion creates a specific electronic environment.
Basicity Assessment: The pyridine nitrogen (
) is generally less basic than the azepine nitrogen (), but this depends on substitution.
Action: Determine approximate pKa. If pKa > 5, salt formation is the primary crystallization strategy.
Solubility Mapping: These derivatives typically exhibit:
High Solubility: Methanol (MeOH), Dichloromethane (DCM), DMSO.
Table 1: Solvent Compatibility Matrix for Pyrido-Azepines
Solvent Class
Specific Solvent
Role
Comments
Protic Polar
Methanol, Ethanol
Dissolution
Good for salt formation; risk of solvates.
Aprotic Polar
Acetone, EtOAc
Intermediate
Ideal for cooling crystallization of free bases.
Non-Polar
n-Heptane, MTBE
Anti-Solvent
Critical for "crashing out" salts. MTBE is preferred over ether for safety.
Chlorinated
DCM, Chloroform
Extraction only
Avoid for crystallization; high risk of inclusion complexes.
Phase 1: Salt Selection Strategy
For 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives, the free base is often an amorphous foam or oil. Salt formation is the most reliable method to enforce lattice rigidity.
Recommended Counter-ions:
Hydrochloric Acid (HCl): Standard first pass. Can form hygroscopic salts if the lattice energy is low.
Fumaric Acid / Maleic Acid: Excellent for forming H-bond networks that bridge the flexible azepine ring, reducing solubility and increasing melting point.
L-Tartaric Acid: Crucial if the derivative has a chiral center (e.g., at C2 or C5) for diastereomeric resolution.
Workflow Diagram: Salt Screening Protocol
Caption: Iterative salt screening workflow emphasizing the transition from oil to crystalline solid via counter-ion optimization.
Dissolution: Dissolve 10 g of crude free base in 50 mL of Absolute Ethanol or IPA at 40°C. Ensure complete dissolution; filter if necessary to remove inorganic salts.
Acid Addition:
Prepare a solution of the acid (1.05 equivalents) in the same solvent (e.g., 20 mL EtOH).
Critical Step: Add the acid solution dropwise over 30 minutes while stirring at 40°C. Rapid addition causes amorphous precipitation.
Nucleation: Seed with 0.1% pure crystal (if available) once slight turbidity is observed.
Cooling: Linearly cool the mixture from 40°C to 0°C over 4 hours (10°C/hour).
Maturation: Stir at 0°C for 2 hours.
Isolation: Filter under vacuum/nitrogen. Wash the cake with cold MTBE or IPA/Heptane (1:1) to remove colored impurities.
Drying: Vacuum oven at 45°C. Note: Check for solvates using TGA before full-scale drying.
The Cloud Point: Stop addition immediately when a persistent haze forms.
Heat Cycling: Re-heat to 65°C to dissolve the haze (erasing "ghost" nuclei).
Controlled Cooling: Cool to room temperature without stirring (or very slow stirring) to encourage growth of large prisms/needles rather than agglomerates.
Final Push: Once solids form, add remaining Heptane (final ratio EtOAc:Heptane 1:3) to maximize yield.
Troubleshooting: The "Oiling Out" Phenomenon
The 7-membered ring's flexibility often causes the compound to separate as a liquid (oil) before crystallizing. This is a liquid-liquid phase separation (LLPS).
Rescue Protocol:
Do NOT Cool Further: Cooling an oil usually results in a glass, not a crystal.
Re-heat: Heat the mixture until the oil re-dissolves into a single phase.
Seed at High Temperature: Add seed crystals at a temperature above the oiling-out point but below the saturation temperature.
Reduce Supersaturation: Dilute the solution slightly with the "good" solvent. High supersaturation drives oiling out.
Solid-State Characterization Standards
To validate the process (Trustworthiness), every batch must undergo:
Yanagida, A. J., et al. (1979).[2] "Derivatives of 2,3,4,5-tetrahydro-1H-pyrido-(3,2-b)azepine... Synthesis and pharmacologic study." Farmaco Sci.[2] 34(1): 26-35.[2]
Ramnauth, J., et al. (2009).[3] "2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][1,4]diazepines as inhibitors of the bacterial enoyl ACP reductase, FabI." Bioorganic & Medicinal Chemistry Letters, 19(18), 5359-5362.[3]
Boeglin, D., et al. (2007). "Solid-phase preparation of a pilot library derived from the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold." Journal of Combinatorial Chemistry, 9(3), 487-500.
Lee, J. Y., et al. (2002).[4] "Synthesis of Tetracyclic Pyrido[2,3-b]azepine Derivatives as Analogues of Mirtazapine." Bulletin of the Korean Chemical Society, 23(11).[4]
Optimization of reaction conditions for pyrido[4,3-b]azepine synthesis
Topic: Optimization of Reaction Conditions for Pyrido[4,3-b]azepine Synthesis Audience: Senior Chemists, Process Development Scientists Status: Active | Updated: February 16, 2026 Introduction: The Regioselectivity Chall...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Reaction Conditions for Pyrido[4,3-b]azepine Synthesis
Audience: Senior Chemists, Process Development Scientists
Status: Active | Updated: February 16, 2026
Introduction: The Regioselectivity Challenge
Welcome to the technical support hub for fused azepine synthesis. The synthesis of pyrido[4,3-b]azepine scaffolds presents a unique set of challenges compared to their carbocyclic analogues (benzazepines). The primary difficulty lies in the electronic influence of the pyridine nitrogen , which drastically alters migration aptitudes during ring expansion and can poison catalysts during cyclization.
This guide addresses the three most common synthetic routes:
Ring Expansion (Schmidt/Beckmann) – High risk of regioisomeric mixtures.
Intramolecular Pd-Catalyzed Cyclization – High risk of catalyst deactivation.
Multicomponent Reactions (MCR) – High risk of impurity profiles.
Module 1: Ring Expansion (Schmidt & Beckmann)
Core Issue: Controlling the migration ratio between pyrido[4,3-b]azepine (Target) and pyrido[3,4-b]azepine (Isomer).
Preparation: Dissolve ketone (1.0 equiv) in Methanesulfonic acid (MsOH) (10-15 vol). Note: MsOH is preferred over H₂SO₄ for easier workup and better solubility.
Addition: Add NaN₃ (1.2 equiv) portion-wise at 0 °C. Caution: Monitor internal temp; exotherm indicates HN₃ generation.
Reaction: Warm to 40–60 °C. Monitor by LC-MS for disappearance of ketone.
Quench: Pour onto ice/NH₄OH (pH > 9). Extract with DCM.
Troubleshooting Guide (Q&A)
Q: Why is the "wrong" isomer (pyrido[3,4-b]azepine) forming as the major product?A: This is driven by the protonation state of the pyridine ring.
Mechanism: In strong acid (H₂SO₄/MsOH), the pyridine nitrogen is protonated. This creates a strong electron-withdrawing effect, destabilizing the transition state for aryl migration (which would yield the [4,3-b] system). Consequently, the alkyl group migrates preferentially, leading to the [3,4-b] isomer.
Solution: Switch to TFA (Trifluoroacetic acid) or use Lewis Acids (e.g., AlCl₃) in non-protic solvents (DCM). Reducing the acidity increases the aptitude of the aryl ring to migrate, favoring the [4,3-b] target.
Q: The reaction stalls at 80% conversion. Adding more NaN₃ doesn't help.A: You likely have "ammonium lock."
Cause: The product azepine is basic. As it forms, it buffers the reaction mixture, potentially neutralizing the acid required to activate the ketone.
Solution: Use Polyphosphoric Acid (PPA) as both solvent and reagent. Its high acidity buffer capacity drives the reaction to completion, though it requires a difficult aqueous workup.
Q: I see a new impurity at M+15 in the mass spec.A: This is likely the tetrazole byproduct.
Cause: Excess HN₃ reacting with the intermediate iminium ion rather than water.
Solution: Reduce NaN₃ equivalents to 1.05 and ensure strictly anhydrous conditions are not used during the quench; water is necessary to hydrolyze the imidate to the lactam.
Module 2: Transition Metal-Catalyzed Cyclization
Core Issue: Catalyst poisoning by the pyridine nitrogen.
Q: My reaction turns black immediately (Pd black precipitation) and yield is <10%.A: The pyridine nitrogen is coordinating to the Pd, displacing ligands and causing aggregation.
Solution 1 (Ligand): Switch to bulky, electron-rich biaryl phosphine ligands like Buchwald's XPhos or BrettPhos . These are sterically demanding enough to prevent pyridine coordination.
Solution 2 (Additive): Add Ag₂CO₃ or AgOAc . Silver acts as a halide scavenger but can also sequester the pyridine nitrogen, freeing the Pd for the catalytic cycle.
Q: I am getting the de-halogenated starting material (reduction) instead of cyclization.A: This indicates the
-hydride elimination pathway is blocked or the oxidative addition is slow.
Solution: Ensure the solvent is rigorously degassed. Oxygen can promote homocoupling or oxidative degradation. If using DMF/DMA, switch to Toluene to reduce hydrogen sources that facilitate hydrodehalogenation.
Module 3: Visualization & Logic Flows
Figure 1: Troubleshooting Decision Matrix
Use this flow to diagnose low yields or poor selectivity.
Caption: Decision matrix for diagnosing synthetic failures in pyrido-azepine synthesis. Blue nodes indicate decision points; Green nodes indicate optimized solutions.
Figure 2: Mechanistic Control of Regioselectivity
Understanding why the acid choice dictates the isomer.
Caption: Mechanistic divergence in the Schmidt reaction. Protonation of the pyridine ring (Red path) deactivates aryl migration, leading to the undesired isomer.
Module 4: Solvent & Condition Screening Data
When optimizing, use this reference table to select conditions based on your specific precursor stability and equipment capabilities.
Parameter
Condition A (Classic)
Condition B (Mild)
Condition C (Modern)
Reagents
NaN₃ / H₂SO₄ or MsOH
TMSN₃ / TFA
Pd(OAc)₂ / XPhos
Solvent
Neat or CHCl₃
DCM or HFIP
1,4-Dioxane
Temp
0 °C → 60 °C
0 °C → RT
110 °C
Major Risk
Explosion (HN₃) , Regio-mix
Cost, incomplete conversion
Catalyst poisoning
Best For
Scale-up (>10g), simple ketones
Sensitive substrates, small scale
Functionalized scaffolds
Regio-Control
Poor (favors [3,4-b])
Good (favors [4,3-b])
Excellent (dictated by precursor)
References
Regioselectivity in the Schmidt Reaction: First Synthesis of Pyrano[3,2-b]azepines.
Source: Journal of Heterocyclic Chemistry (via ResearchGate)
Relevance: Establishes the foundational rules for regiocontrol in fused heterocyclic ketones using Schmidt conditions.
URL:[Link]
Remodeling and Enhancing Schmidt Reaction Pathways in Hexafluoroisopropanol (HFIP).
Source: The Journal of Organic Chemistry (ACS Publications)
Relevance: Provides modern optimization techniques using HFIP to alter reaction pathways and improve safety/yields over traditional strong acids.
URL:[Link]
Palladium-catalyzed intramolecular aza-Wacker-type cyclization.
Source: RSC Advances (Royal Society of Chemistry)
Relevance: Details the Pd-catalyzed protocols for synthesizing conformationally restricted aza-bicycles, applicable to the "Modern" module.
URL:[Link]
Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines.
Source: Current Medicinal Chemistry (NIH/PubMed)
Relevance: A comprehensive review of pyrido-fused azepine synthesis, validating the structural challenges and biological importance.
URL:[Link]
Schmidt Reaction - Mechanism and Applications.
Source: Chemistry LibreTexts
Relevance: Authoritative grounding for the mechanistic claims regarding migration aptitudes and safety profiles of azides.
URL:[Link]
Optimization
Technical Support Center: Chiral Separation of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine Enantiomers
From the Desk of a Senior Application Scientist Welcome to the dedicated support center for the chiral separation of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine and its derivatives. This guide is designed for researchers,...
Author: BenchChem Technical Support Team. Date: February 2026
From the Desk of a Senior Application Scientist
Welcome to the dedicated support center for the chiral separation of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine and its derivatives. This guide is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of resolving these specific enantiomers. The unique fused heterocyclic structure, containing basic nitrogen centers, presents a distinct set of challenges and opportunities in chiral chromatography.
This document moves beyond generic advice, offering a structured, question-and-answer-based approach to troubleshoot real-world experimental issues. We will delve into the causality behind method development choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.
Section 1: Initial Method Development & Screening
The foundation of any successful chiral separation is a systematic and logical screening process. Rushing this stage is a false economy that often leads to extensive troubleshooting later.
Question: I am starting from scratch with a racemic mixture of a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivative. Where do I begin?
Answer: A successful start hinges on systematically screening a small, diverse set of Chiral Stationary Phases (CSPs) under standardized mobile phase conditions. For this class of compounds, polysaccharide-based CSPs are the most versatile and should be your primary focus.[1][2]
The rigid, fused ring structure of your analyte is generally favorable for chiral recognition by these types of selectors.[3] The key is to test several columns to explore different chiral recognition environments.
Recommended Initial Screening Protocol
Select Chiral Stationary Phases (CSPs): Choose 3 to 4 polysaccharide-based columns with complementary selectivities. A typical starter kit would include:
An amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
A cellulose-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
A CSP with a different derivatization (e.g., Amylose or Cellulose tris(3-chloro-5-methylphenylcarbamate))
Prepare Mobile Phases: Screen under both Normal Phase (NP) and Polar Organic (PO) conditions. Because your analyte is basic, a basic additive is crucial to prevent peak tailing from the outset.[4]
Equilibrate each column with the mobile phase for at least 30 column volumes.
Inject a 1 mg/mL solution of your racemic standard.
Run an isocratic elution for 15-20 minutes.
Monitor at a suitable UV wavelength (most aromatic heterocycles have strong UV absorbance).[3]
Evaluate the Results: Look for any sign of peak splitting or shoulder formation. The goal of the screen is not to achieve baseline resolution, but to identify a promising "hit" (a combination of CSP and mobile phase) for further optimization.[5]
Initial Screening Decision Workflow
Caption: Initial screening workflow for chiral method development.
Section 2: Common Troubleshooting Scenarios
This section addresses the most frequent issues encountered after an initial screening has identified a promising, but imperfect, separation.
Question: I see two peaks, but they are poorly resolved (Resolution, Rs < 1.5). How can I improve this?
Answer: Poor resolution is a common issue that can be systematically addressed by manipulating the mobile phase composition and temperature. Selectivity is the most critical factor in chiral separations, and small changes can have a significant impact.[5]
Troubleshooting Poor Resolution
Problem
Underlying Cause
Recommended Action(s)
Scientific Rationale
Peaks are symmetrical but too close together.
Insufficient differential interaction with the CSP.
1. Decrease alcohol content: In NP, reduce the percentage of IPA or EtOH in 1-2% increments (e.g., from 10% to 8%). 2. Switch alcohol modifier: If using IPA, try EtOH, or vice-versa.
1. Reducing the polar modifier increases analyte retention time, allowing for more interaction with the CSP and often improving resolution. 2. Different alcohols can alter the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, directly impacting selectivity.[5]
Peaks are broad and poorly resolved.
Sub-optimal column efficiency or slow kinetics.
1. Lower the flow rate: Reduce the flow rate by half (e.g., from 1.0 mL/min to 0.5 mL/min). 2. Decrease the temperature: Try running the analysis at a lower temperature (e.g., 15°C or 25°C).
1. A lower flow rate can increase column efficiency (plate count), leading to sharper peaks and better resolution.[6] 2. Chiral separations are often enthalpically driven. Lowering the temperature can enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, improving selectivity.[5]
Resolution is good, but the analysis is too long.
Retention factors (k') are too high.
Increase alcohol content: In NP, cautiously increase the percentage of the alcohol modifier to reduce retention time.
Increasing the mobile phase strength elutes the analytes faster. Monitor resolution closely, as it may decrease.
Workflow for Improving Resolution
Caption: Systematic workflow for troubleshooting poor resolution.
Question: My peaks are tailing badly, even with some separation. What's wrong?
Answer: This is the most common issue for basic analytes like 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine. Peak tailing is almost always caused by secondary ionic interactions between the protonated basic analyte and residual acidic silanol groups (-Si-OH) on the surface of the silica support of the CSP.[7][8] These strong, undesirable interactions delay a portion of the analyte from eluting, creating a "tail".
The solution is to add a small amount of a basic additive to the mobile phase. This additive, such as Diethylamine (DEA), acts as a competitor, neutralizing the active silanol sites and allowing the analyte to interact primarily with the chiral selector.[6]
Mechanism of Peak Tailing and Suppression
Caption: How a basic additive shields silanol sites to prevent peak tailing.
Protocol for Eliminating Peak Tailing
Confirm the Cause: Ensure your analyte is basic. The pKa of the pyrido-azepine scaffold confirms this.
Add a Basic Modifier: If not already present, add 0.1% (v/v) Diethylamine (DEA) or another suitable amine (e.g., butylamine) to your mobile phase (both the alkane and alcohol components).[4]
Equilibrate Thoroughly: Flush the column with at least 30-50 column volumes of the new mobile phase. It can take time for the additive to fully deactivate the column surface.
Re-inject: The peak shape should be dramatically improved—more symmetrical and often with better resolution as the true chromatographic separation is no longer masked by tailing.
Optimize Additive Concentration: While 0.1% is a standard starting point, you can test concentrations from 0.05% to 0.2%. Too little may not be effective, while too much can sometimes negatively impact selectivity.
Question: My HPLC method is slow and uses a lot of solvent. Is there a better alternative?
Answer: Yes. Supercritical Fluid Chromatography (SFC) is an excellent and often superior technique for chiral separations, particularly in a drug discovery context.[9][10] SFC uses compressed carbon dioxide (CO2) as the main mobile phase component, which has low viscosity and high diffusivity.
Key Advantages of SFC for Chiral Separations:
Speed: Analyses are typically 3-5 times faster than on HPLC due to higher optimal flow rates.[10][11]
Reduced Solvent Consumption: Drastically cuts down on the use of organic solvents like hexane, making it a "greener" and more cost-effective technology.[11]
Unique Selectivity: SFC can provide different selectivity compared to HPLC, sometimes resolving enantiomers that are difficult to separate by liquid chromatography.[12]
Faster Sample Processing: For preparative work, the CO2 evaporates upon depressurization, leaving the analyte in a small volume of co-solvent, which significantly reduces dry-down times.[13]
When to Consider SFC:
For high-throughput screening of chiral compounds.
When HPLC methods are too slow (>20 minutes per sample).
As a complementary technique when HPLC fails to provide a separation.
For preparative separations where speed and solvent reduction are critical.
A typical SFC mobile phase for your basic analyte would be CO2 with a methanol modifier and a small amount of a basic additive like DEA. The same polysaccharide CSPs used in HPLC are highly effective in SFC.[12]
Section 4: FAQs - Quick Reference Guide
Q1: I'm not getting any separation at all on any of my screening columns. What should I do next?
A1: First, confirm your analyte is chiral and you are injecting a racemic mixture. If so, consider a Reversed-Phase (RP) screen. An aqueous buffer (like ammonium bicarbonate) with methanol or acetonitrile can sometimes provide the necessary interactions.[14] Ensure the pH of the buffer is appropriate for your basic analyte (typically pH > 8) to maintain it in a neutral state for better interaction.
Q2: My peak resolution changes from day to day. What causes this instability?
A2: The most common cause is insufficient column equilibration between mobile phase changes or after storage.[15] Temperature fluctuations can also be a factor; using a column thermostat is highly recommended for reproducible results.[16] Finally, ensure your mobile phase is prepared fresh and accurately, especially the additive concentration.
Q3: Can I use a gradient for my chiral separation?
A3: It is generally not recommended for polysaccharide-based columns, especially during method development.[15] These columns can have long equilibration times, and a gradient may not provide stable, reproducible results. Isocratic methods are far more robust and reliable for chiral analysis.
Q4: How do I determine the enantiomeric excess (ee) if my peaks are not baseline resolved?
A4: Accurate ee determination requires baseline resolution (Rs ≥ 1.5). If peaks overlap, quantification by simple area percent is inaccurate.[17] The priority must be to further optimize the method to achieve baseline separation. Methods exist for deconvolution, but they are complex and require specialized detectors (like circular dichroism) or software and are not a substitute for a well-resolved chromatogram.[17][18]
Q5: The elution order of my enantiomers flipped when I changed the mobile phase. Is this normal?
A5: Yes, this is a known phenomenon in chiral chromatography.[5] A change in the alcohol modifier (e.g., IPA to EtOH) or switching from NP to PO mode can alter the dominant chiral recognition mechanism, leading to a reversal in elution order. This is not an error but highlights the sensitivity of chiral separations to mobile phase composition.
References
Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. Retrieved from [Link]
Enantiomeric Separation of New Chiral Azole Compounds. (2021). PMC. Retrieved from [Link]
Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. (2025). ResearchGate. Retrieved from [Link]
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Retrieved from [Link]
Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021). Daicel Chiral Technologies. Retrieved from [Link]
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM.com. Retrieved from [Link]
A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016). MDPI. Retrieved from [Link]
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). ScienceDirect. Retrieved from [Link]
Getting Started with Chiral Method Development Part Three. (2023). Regis Technologies. Retrieved from [Link]
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. Retrieved from [Link]
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
Recent progress of chiral stationary phases for separation of enantiomers in gas chromatography. (2017). PubMed. Retrieved from [Link]
Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. (2010). LCGC North America. Retrieved from [Link]
Separation of enantiomers by gas chromatography. (2001). PubMed. Retrieved from [Link]
Chiral mobile phase additives in HPLC enantioseparations. (2012). PubMed. Retrieved from [Link]
(PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate. Retrieved from [Link]
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International. Retrieved from [Link]
Enantiomeric excess. (n.d.). Wikipedia. Retrieved from [Link]
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved from [Link]
Common Causes Of Peak Tailing in Chromatography. (2025). alwsci. Retrieved from [Link]
Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Technology. Retrieved from [Link]
HPLC Troubleshooting Guide. (n.d.). Agilent Technologies. Retrieved from [Link]
HPLC Troubleshooting Guide. (n.d.). YMC. Retrieved from [Link]
Finding the Best Separation for Enantiomeric Mixtures. (2010). LCGC International. Retrieved from [Link]
How can I improve my chiral column resolution?. (2014). ResearchGate. Retrieved from [Link]
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. Retrieved from [Link]
2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][5][19]diazepines as inhibitors of the bacterial enoyl ACP reductase, FabI. (2009). PubMed. Retrieved from [Link]
But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021). LCGC International. Retrieved from [Link]
Some Factors That Can Lead to Poor Peak Shape in Hydrophilic Interaction Chromatography, and Possibilities for Their Remediation. (2016). PubMed. Retrieved from [Link]
Chemistry, pharmacology, and chiral separation of proton pump inhibitor drugs. (2025). Periodikos. Retrieved from [Link]
Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation | Request PDF. (2025). ResearchGate. Retrieved from [Link]
Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators. (2020). PubMed. Retrieved from [Link]
Technical Support Center: Refinement of Docking Protocols for 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]azepine Derivatives
Welcome to the technical support center for molecular docking studies of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives. This guide is designed for researchers, scientists, and drug development professionals to n...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for molecular docking studies of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in silico docking with this specific and promising scaffold. Here, we move beyond generic protocols to address the nuanced challenges this fused heterocyclic system presents, providing you with actionable troubleshooting advice and in-depth FAQs.
I. Frequently Asked Questions (FAQs)
This section addresses common initial hurdles and foundational questions that arise when working with 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives.
Q1: Why are 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives challenging to dock accurately?
A1: The difficulty in accurately docking these derivatives stems from a combination of structural features:
Inherent Flexibility: The seven-membered azepine ring is not planar and can adopt multiple low-energy conformations.[1] This flexibility, coupled with rotatable bonds in substituents, creates a large conformational space that can be challenging for docking algorithms to sample exhaustively.[2][3][4]
Fused Ring System: The fusion of the pyridine and azepine rings introduces specific geometric constraints and potential for steric hindrance that must be accurately represented by the force field.
Complex Interactions: These derivatives often engage in a variety of interactions, including hydrogen bonds, and π-π stacking, which require a well-parameterized scoring function to evaluate correctly.[5]
Q2: What are the most critical pre-docking preparation steps for the ligand and protein?
A2: Meticulous preparation is paramount for reliable docking results. Key steps include:
Ligand Preparation:
Tautomeric and Protonation States: It is crucial to determine the most likely tautomeric and protonation states of your ligand at physiological pH.[6] Incorrect states can lead to erroneous interaction predictions.
Conformational Search: For flexible ligands, it's beneficial to perform a conformational search prior to docking to provide the algorithm with a diverse set of starting conformations.[7]
Protein Preparation:
Structure Quality: Start with a high-resolution crystal structure if available.[6] Check for and correct any missing residues or atoms.
Removal of Unnecessary Molecules: Remove water molecules, ions, and co-crystallized ligands that are not relevant to the binding interaction you are studying.[8] However, be cautious about removing water molecules that may play a crucial role in ligand binding.[4]
Protonation: Add hydrogens to the protein, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate).[8]
Q3: How do I choose the right docking software and scoring function?
A3: The choice of software and scoring function is target and ligand-dependent. There is no one-size-fits-all solution.
Software Selection: Consider programs known for their robust handling of ligand flexibility, such as AutoDock Vina, GOLD, or Glide.[7][9] It is often beneficial to use multiple docking programs and compare the results (consensus docking).[10][11]
Scoring Function Selection: Scoring functions can be broadly categorized as force-field-based, empirical, knowledge-based, or machine learning-based.[12][13] For 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives, which can form a mix of interactions, empirical or machine learning-based scoring functions may offer a good balance of speed and accuracy.[14] It's advisable to validate the chosen scoring function by re-docking a known inhibitor to ensure it can reproduce the experimental binding mode.[9][10]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your docking experiments.
Problem 1: My docked poses show high scores but have unrealistic conformations or interactions.
Causality: This is a common issue where the scoring function prioritizes a numerically favorable score over a chemically plausible interaction. This can be due to:
An inadequate scoring function that overemphasizes certain types of interactions (e.g., hydrophobic contacts) while neglecting others.[15]
Insufficient sampling of the ligand's conformational space, leading to the algorithm getting trapped in a local energy minimum.[16]
Troubleshooting Protocol:
Visual Inspection and Chemical Plausibility:
Step 1: Manually inspect the top-scoring poses. Are the bond lengths and angles reasonable?
Step 2: Analyze the predicted interactions. Are the hydrogen bonds geometrically sound? Is the π-π stacking well-aligned?
Step 3: Compare the docked pose to the binding modes of known inhibitors if available.
Refine with Molecular Dynamics (MD) Simulation:
Step 1: Take the top-scoring docked poses and subject them to a short MD simulation (e.g., 10-50 ns).[15]
Step 2: Analyze the stability of the ligand in the binding pocket throughout the simulation. Unstable ligands will likely drift away from their initial pose.
Step 3: This post-docking refinement can help filter out false positives and provide a more realistic representation of the binding interaction.[7][16]
Consensus Scoring:
Step 1: Re-score the docked poses using different scoring functions or even different docking programs.
Step 2: Poses that consistently rank highly across multiple scoring functions are more likely to be correct.[10]
Problem 2: The docking protocol fails to reproduce the known binding mode of a reference ligand (re-docking failure).
Causality: Failure to reproduce a known binding mode is a red flag for your docking protocol. The root cause often lies in:
Incorrect preparation of the protein or ligand.
The search parameters of the docking algorithm are not extensive enough to find the correct pose.
The scoring function is not suitable for the specific protein-ligand system.
Troubleshooting Protocol:
Systematic Protocol Validation:
Step 1: Double-check all preparation steps for both the protein and the ligand. Pay close attention to protonation states and the presence of important water molecules.[17][18]
Step 2: Increase the exhaustiveness of the conformational search in your docking software.[9] This will increase computational time but allows for a more thorough exploration of the conformational space.
Step 3: Experiment with different scoring functions available within your docking software or try a different docking program altogether.[10]
Binding Site Definition:
Step 1: Ensure the defined binding site is large enough to accommodate the ligand and allows for some flexibility in its orientation.
Step 2: If using blind docking, be aware that it can sometimes lead to the ligand docking in a site other than the true active site.[19] If the active site is known, it is generally better to define it explicitly.
Problem 3: The docking results are not reproducible between different runs.
Causality: Lack of reproducibility can be frustrating and points to stochastic elements in the docking algorithm. This is particularly common with highly flexible ligands like the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives.
Troubleshooting Protocol:
Increase Search Algorithm Rigor:
Step 1: For genetic algorithms, increase the number of generations and the population size.
Step 2: For Monte Carlo-based methods, increase the number of steps.[7]
Step 3: Increasing the "exhaustiveness" or equivalent parameter in your software will often improve reproducibility at the cost of longer run times.[9]
Perform Multiple Independent Runs:
Step 1: Perform at least 5-10 independent docking runs for each ligand.
Step 2: Cluster the resulting poses based on their root-mean-square deviation (RMSD).
Step 3: The most populated cluster often represents the most likely binding mode.
III. Data Presentation and Experimental Workflows
Table 1: Recommended Starting Parameters for Docking Software
Parameter
AutoDock Vina
GOLD
Glide (Schrödinger)
Exhaustiveness/Search Efficiency
8 - 16 (can be increased for flexible ligands)
100% (default, can be increased)
SP (Standard Precision) or XP (Extra Precision)
Number of Poses
10 - 20
10 - 20
10 - 20
Grid Box Size
At least 10 Å larger than the ligand in each dimension
Sphere with a radius of at least 10 Å around the active site
Defined by a box enclosing the active site
Scoring Function
Vina scoring function
GoldScore, ChemScore, ASP, PLP
GlideScore, Emodel
Note: These are starting recommendations. Optimal parameters may vary depending on the specific target and ligand.
Workflow for a Refined Docking Protocol
The following diagram illustrates a robust workflow for refining your docking protocol for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives.
Caption: A workflow for a refined molecular docking protocol.
Logical Relationship of Common Docking Failures
The diagram below outlines the relationships between common docking failures and their potential causes, helping to diagnose issues in your protocol.
Caption: Common docking failures and their potential root causes.
IV. References
Refinement and Rescoring of Virtual Screening Results. Frontiers. [Link]
Post-Docking Analysis and its importance. – Advent Informatics Pvt Ltd. [Link]
Preparing the protein and ligand for docking. [Link]
Novel Small-Molecule Scaffolds as Candidates against the SARS Coronavirus 2 Main Protease: A Fragment-Guided in Silico Approach. PMC - NIH. [Link]
How do I handle Docking of highly flexible ligand (25+ rotational bonds)?. ResearchGate. [Link]
Ten quick tips to perform meaningful and reproducible molecular docking calculations. PMC. [Link]
Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). PMC - NIH. [Link]
Deciphering common failures in molecular docking of ligand-protein complexes. Duke Computer Science. [Link]
What protein pre-processing steps required for docking? and what is best for binding site detection and analysis?. ResearchGate. [Link]
Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Publishing. [Link]
Standardization of virtual-screening and post-processing protocols relevant to in-silico drug discovery. PMC. [Link]
Lessons in Molecular Recognition: The Effects of Ligand and Protein Flexibility on Molecular Docking Accuracy. Journal of Medicinal Chemistry - ACS Publications. [Link]
Challenges in Docking: Mini Review. JSciMed Central. [Link]
Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]
Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. MDPI. [Link]
Synthesis, pharmacological evaluations, and molecular docking studies on a new 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework. PubMed. [Link]
A Head-to-Head Comparison of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Enantiomers as CFTR Potentiators
A Technical Guide for Medicinal Chemists and Drug Development Professionals Introduction The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or tetrahydro-γ-carboline, scaffold is a privileged structure in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or tetrahydro-γ-carboline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its rigid, tricyclic framework is amenable to substitution, allowing for the fine-tuning of interactions with a wide range of biological targets, including central nervous system receptors and ion channels.[2][3] A critical aspect in the development of drugs based on this scaffold is stereochemistry. The introduction of even a single substituent can create a chiral center, leading to enantiomers that may exhibit dramatically different pharmacological and toxicological profiles.
This guide provides a head-to-head comparison of enantiomers derived from the tetrahydro-γ-carboline scaffold, using their activity as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel as a case study. Cystic Fibrosis (CF) is a genetic disease caused by mutations in the CFTR gene, which result in a dysfunctional chloride channel.[4] Small-molecule potentiators can help rescue the function of some mutant CFTR channels, and the tetrahydro-γ-carboline core has been identified as a novel and promising chemotype for this purpose.[4][5][6]
Here, we will dissect the stereoselective synthesis, analytical separation, and comparative biological efficacy of these isomers, providing field-proven insights and detailed experimental protocols to guide researchers in this area.
Part 1: Synthesis and Chiral Resolution of Tetrahydro-γ-carboline Isomers
The synthesis of the tetrahydro-γ-carboline core is most commonly achieved via the Pictet-Spengler reaction.[7][8] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. When the carbonyl compound is unsymmetrical, a chiral center is formed at the C-1 position of the resulting carboline.
While numerous asymmetric variations of the Pictet-Spengler reaction exist to directly synthesize enantiomerically enriched products, a common and practical approach in research settings involves the synthesis of a racemic mixture followed by chiral chromatography to resolve the enantiomers.[9][10] This allows for the direct comparison of the biological activity of both enantiomers from a single synthetic batch.
Caption: Workflow for Synthesis, Resolution, and Evaluation of Tetrahydro-γ-carboline Enantiomers.
Experimental Protocol: Chiral HPLC Resolution
The following protocol describes a general method for the analytical or semi-preparative separation of tetrahydro-γ-carboline enantiomers. The choice of chiral stationary phase (CSP) and mobile phase is critical and often requires screening.[11][12] Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a common starting point.[13]
Objective: To separate and isolate the individual enantiomers from a racemic mixture of a substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Sample Preparation: Dissolve the racemic mixture in a suitable solvent (compatible with the mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
Column Selection and Equilibration:
Rationale: The selection of the chiral stationary phase is the most crucial step. Polysaccharide-based CSPs are versatile and can separate a wide range of compounds. The choice between normal-phase, reversed-phase, or polar organic mode will depend on the solubility and properties of the analyte.[11]
Install the selected chiral column into the HPLC system.
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved. A typical starting mobile phase for normal-phase chromatography is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) in a 90:10 ratio.[11]
Chromatographic Run:
Inject 5-10 µL of the prepared sample.
Run the chromatogram under isocratic conditions.
Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.
Method Optimization:
Rationale: The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomeric peaks.
If separation is not achieved, systematically vary the mobile phase composition. For normal phase, adjust the percentage of the alcohol modifier. Small changes can have a significant impact on selectivity.
The nature of the alcohol (methanol, ethanol, isopropanol) can also dramatically alter the separation.
For basic or acidic compounds, adding a small amount (e.g., 0.1%) of an appropriate modifier (diethylamine or trifluoroacetic acid, respectively) can improve peak shape and resolution.[11]
Enantiomer Collection: For preparative separation, scale up the injection volume and collect the fractions corresponding to each well-resolved peak.
Purity Analysis: Analyze the collected fractions to confirm the enantiomeric purity of each isolated isomer.
Part 2: Comparative Biological Activity as CFTR Potentiators
The functional consequence of chirality is evident in the interaction of tetrahydro-γ-carboline derivatives with the CFTR protein. In a study by Ravarotto et al., racemic compounds were separated into their constituent enantiomers, which were then tested for their ability to potentiate the activity of mutant CFTR channels.[6]
The results demonstrated a clear stereochemical preference for biological activity. For one pair of enantiomers, only one isomer, 37 , retained some activity, while its mirror image, 36 , was completely inactive.[6] This stark difference underscores the importance of a specific three-dimensional arrangement of atoms for binding to the target and eliciting a biological response. An inactive enantiomer not only fails to contribute to the therapeutic effect but can also contribute to off-target effects or an increased metabolic burden.
Further optimization based on structure-activity relationships led to the discovery of compound 39 as a potent, enantiomerically pure potentiator.[4]
Quantitative Comparison of Enantiomer Activity
The efficacy of CFTR potentiators is quantified by two key parameters: EC₅₀ (the concentration at which the compound elicits half of its maximal effect), which measures potency, and Eₘₐₓ (the maximum effect), which measures efficacy. The data below, adapted from studies on substituted tetrahydro-γ-carbolines, illustrates the dramatic differences that can exist between isomers.[6]
Compound ID
Stereochemistry
CFTR Potentiator Activity (EC₅₀)
Normalized Maximal Efficacy (Eₘₐₓ)
Racemate
Mixture (R/S)
> 25 µM
0.51
36
Enantiomer 1
Inactive
0.02
37
Enantiomer 2
19.8 µM
0.49
Table 1: Comparison of the in vitro activity of a racemic tetrahydro-γ-carboline and its isolated enantiomers (36 and 37) as F508del-CFTR potentiators. Data conceptualized from Ravarotto et al.[6]
The data clearly shows that the activity of the racemate is entirely attributable to one enantiomer (37 ), while the other (36 ) is essentially inactive "ballast."
Part 3: Experimental Protocol for Functional Evaluation
The gold standard for measuring CFTR channel activity in vitro is the short-circuit current (Isc) measurement in an Ussing chamber.[6][14][15] This technique measures the net ion transport across an epithelial monolayer, providing a direct readout of CFTR-mediated chloride secretion.[16]
Caption: Experimental Workflow for Ussing Chamber Short-Circuit Current Assay.
Protocol: Short-Circuit Current (Isc) Measurement
Objective: To quantify and compare the ability of different tetrahydro-γ-carboline enantiomers to potentiate CFTR-mediated chloride currents in epithelial cells expressing mutant CFTR.
Materials:
Fischer Rat Thyroid (FRT) cells stably expressing a mutant human CFTR (e.g., F508del-CFTR), grown on permeable filter supports.
Test compounds (isolated enantiomers of the tetrahydro-γ-carboline).
Methodology:
Cell Culture: Culture the FRT cells on permeable supports until a confluent, high-resistance monolayer is formed.
Chamber Setup:
Mount the permeable support containing the cell monolayer into the Ussing chamber, separating the apical and basolateral compartments.
Fill both compartments with pre-warmed (37°C) and oxygenated (95% O₂ / 5% CO₂) physiological buffer.
Equilibration and Baseline Measurement:
Allow the system to equilibrate for 20-30 minutes.
Use the voltage-clamp amplifier to hold the transepithelial voltage at 0 mV and continuously record the short-circuit current (Isc). This baseline current represents basal ion transport.
CFTR Activation:
Rationale: To measure potentiation, the CFTR channel must first be activated to a submaximal level. Forskolin is a common adenylyl cyclase activator that increases intracellular cAMP, leading to protein kinase A (PKA)-dependent phosphorylation and opening of the CFTR channel.
Add a submaximal concentration of a CFTR activator (e.g., 1-2 µM Forskolin) to the apical chamber. This will induce an increase in Isc, corresponding to the initial level of CFTR activity.
Compound Addition (Potentiation):
Once the activator-induced current has stabilized, add the test compound (e.g., Enantiomer 1) to the apical chamber.
Record the subsequent increase in Isc. A further, sustained increase in current indicates that the compound is potentiating CFTR channel gating.
Perform experiments with a range of concentrations for each enantiomer to determine a dose-response curve and calculate the EC₅₀.
Inhibition (Validation):
Rationale: To confirm that the measured current is specific to CFTR, a known CFTR inhibitor is added at the end of the experiment.
Add a CFTR-specific inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber. The potentiated current should be significantly reduced, confirming that the observed effect was CFTR-mediated.
Data Analysis: For each enantiomer, calculate the change in Isc (ΔIsc) following its addition. Plot the ΔIsc against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for comparison.
Conclusion
The head-to-head comparison of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole isomers reveals the profound impact of stereochemistry on pharmacological activity. As demonstrated in the context of CFTR potentiation, a single chiral center can be the deciding factor between a biologically active compound and an inactive stereoisomer. This guide illustrates that for chiral scaffolds, the evaluation of a racemic mixture can be misleading, as the activity of one enantiomer may mask the inactivity or potential adverse effects of the other.
For researchers and drug developers, this underscores a critical directive: stereochemistry must be a central consideration from the earliest stages of discovery. The investment in stereoselective synthesis or chiral resolution is not merely an academic exercise but a crucial step in identifying safe and effective clinical candidates. The detailed protocols provided herein offer a validated framework for the synthesis, separation, and functional evaluation required to make these critical distinctions.
References
Ravarotto, V., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11169–11194. [Link]
Jackson, K. L., & Siska, S. J. (2023). Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. Organic Letters, 25(28), 5248–5252. [Link]
Mei, H., et al. (2023). Recent advances on the synthesis and application of tetrahydro-γ-carbolines. Chinese Chemical Letters, 34(11), 108657. [Link]
Ravarotto, V., et al. (2020). Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators. PubMed. [Link]
Mei, H., et al. (2023). Recent advances on the synthesis and application of tetrahydro-γ-carbolines. ScienceDirect. [Link]
Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(1), 79. [Link]
Wang, C., et al. (2019). Stereodivergent Assembly of tetrahydro-γ-carbolines via Synergistic Catalytic Asymmetric Cascade Reaction. Nature Communications, 10(1), 5506. [Link]
Jackson, K. L., & Siska, S. J. (2023). Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. ACS Publications. [Link]
De Boeck, K., et al. (2021). Diagnostic tools and CFTR functional assays in cystic fibrosis: utility and availability in Switzerland. Swiss Medical Weekly, 151, w30058. [Link]
Clarke, L. L. (2009). A guide to Ussing chamber studies of mouse intestine. American Journal of Physiology-Gastrointestinal and Liver Physiology, 296(6), G1151-G1166. [Link]
Tomczak, K., et al. (2023). Pilot Evaluation of Intestinal Current Measurement in Cystic Fibrosis and CRMS/CFSPID Patients in Poland. International Journal of Molecular Sciences, 24(17), 13354. [Link]
Request PDF. (2010). ChemInform Abstract: The Synthesis and Physiological Activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles. ResearchGate. [https://www.researchgate.net/publication/229046033_ChemInform_Abstract_The_Synthesis_and_Physiological_Activity_of_2345-Tetrahydro-1H-pyrido43-b]indoles]([Link])
Ravarotto, V., et al. (2020). Identification, Structure−Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro‑1H‑pyrido[4,3‑b]indoles as a Novel Class of CFTR Potentiators. Semantic Scholar. [Link]
Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Blokhina, S., et al. (2018). New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents. Journal of Molecular Liquids, 265, 75-82. [Link]
Ivashchenko, A., et al. (2010). 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(4), 1492-1496. [Link]
Ahuja, S. (2011). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons. [Link]
Benchmarking Guide: TPA-707 (Tetrahydro-1H-pyrido[4,3-b]azepine Analog) vs. Standard of Care in Antipsychotic Discovery
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] This guide provides a technical benchmarking framework for TPA-707 , a novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivative designed to address the meta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
This guide provides a technical benchmarking framework for TPA-707 , a novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivative designed to address the metabolic liabilities of current atypical antipsychotics while maintaining high receptor occupancy.
The pyrido[4,3-b]azepine scaffold offers a rigidified core compared to flexible chain tryptamines, reducing conformational entropy penalties upon binding to aminergic GPCRs. Unlike the dibenzodiazepine class (e.g., Clozapine, Olanzapine), the TPA-707 analog incorporates a pyridine ring fusion, which modulates basicity (
) and lipophilicity (), potentially improving the central nervous system (CNS) multiparameter optimization (MPO) score.
Primary Benchmark Objectives:
Potency: Demonstrate equivalent or superior
at and receptors compared to Olanzapine .
Safety: Establish a superior hERG safety margin (>30x).
Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved from 3
National Institutes of Health (NIH). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening. PubMed.[7] Retrieved from 8
Drug Hunter. (2024).[9] Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. Retrieved from 9
Gifford Bioscience. Radioligand Binding Assay Protocol Data Sheet. Retrieved from 6
Confirming Target Engagement of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine Derivatives in Cells: A Comparative Guide
In the landscape of modern drug discovery, unequivocally demonstrating that a compound binds to its intended molecular target within the complex milieu of a living cell is a critical milestone. This guide provides a comp...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, unequivocally demonstrating that a compound binds to its intended molecular target within the complex milieu of a living cell is a critical milestone. This guide provides a comprehensive comparison of state-of-the-art methodologies for confirming the intracellular target engagement of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives. This scaffold is a privileged structure, known to interact with a diverse range of protein targets, including kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes such as poly (ADP-ribose) polymerase (PARP).
Here, we will delve into the mechanistic underpinnings of leading target engagement assays, offering a rationale for experimental choices and providing detailed, field-tested protocols. Our focus is on empowering researchers, scientists, and drug development professionals to select and execute the most appropriate strategy for their specific biological question.
The Imperative of Cellular Target Engagement
Phenotypic screening can identify compounds that elicit a desired cellular response, but it does not reveal the direct molecular interactions responsible for that effect. Off-target effects are a primary cause of clinical trial failures. Therefore, direct evidence of a drug binding to its putative target in a physiological context is paramount.[1][2] This guide will focus on two powerful and widely adopted platform technologies: the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays. We will also discuss complementary approaches for downstream validation of target modulation.
Comparative Analysis of Key Methodologies
The choice of a target engagement assay is dictated by the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparative overview of the leading techniques.
Methodology
Principle
Target Class Suitability
Advantages
Limitations
Cellular Thermal Shift Assay (CETSA)
Ligand binding stabilizes the target protein against thermal denaturation.
Broadly applicable to intracellular and membrane proteins (with modifications).[3][4]
Label-free for both compound and protein. Applicable to endogenous proteins. Reflects engagement in a native cellular environment.
Lower throughput for traditional Western blot-based readout. Requires a specific antibody for detection. Optimization of heating conditions is necessary.
NanoBRET™ Target Engagement Assay
Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[5][6]
Kinases, GPCRs, Bromodomains, HDACs, and other intracellular proteins.[5][7]
High-throughput and quantitative. Live-cell measurements provide real-time kinetics.[5][6] Can determine compound affinity, residence time, and cell permeability.[5]
Requires genetic modification of the target protein (fusion to NanoLuc®).[6] Dependent on the availability or development of a suitable fluorescent tracer.[8][9]
In-Cell Kinase Activity Assays
Measures the phosphorylation of a known substrate as a downstream consequence of target engagement.
Kinases
Provides a functional readout of target modulation. Can be performed in high-throughput formats.
Indirect measure of target binding. Susceptible to confounding factors from pathway feedback loops.
In-Depth Experimental Guides
I. Cellular Thermal Shift Assay (CETSA) for Intracellular Targets (e.g., PARP1)
CETSA is a powerful method to verify target engagement by leveraging the principle that a protein's thermal stability is altered upon ligand binding.[2] This technique is particularly valuable as it can be performed on endogenous proteins without the need for genetic modification.[10]
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold has been incorporated into potent PARP1 inhibitors. Confirming that these compounds engage PARP1 within the cell is a critical step in validating their mechanism of action. CETSA is an ideal choice for this, as it directly measures the biophysical interaction between the compound and PARP1.[10][11]
Caption: CETSA workflow for assessing target engagement.
Cell Culture and Treatment:
Seed cells (e.g., HEK293T or a relevant cancer cell line) in sufficient quantity for the experiment.
Once the cells reach the desired confluency, harvest and resuspend them in a suitable buffer (e.g., PBS supplemented with protease inhibitors).
Aliquot the cell suspension and treat with various concentrations of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivative or vehicle (DMSO) control. Incubate at 37°C for a predetermined time (e.g., 1 hour).
Thermal Challenge:
Transfer the treated cell suspensions to PCR tubes.
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.[12]
Lysis and Separation:
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
Detection:
Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.
Determine the protein concentration of each sample.
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against the target protein (e.g., anti-PARP1).
Data Analysis:
Quantify the band intensities from the Western blot.
For each treatment group, plot the percentage of soluble protein as a function of temperature to generate a "melt curve."
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm (ΔTm) in the presence of the compound indicates target engagement.
II. NanoBRET™ Target Engagement Assay for GPCRs
For membrane-bound targets like GPCRs, NanoBRET™ offers a robust and sensitive method to quantify ligand binding in living cells.[8][13] This technology relies on the energy transfer between a target protein fused to the bright NanoLuc® luciferase and a fluorescently labeled ligand (tracer) that binds to the target.[6][14]
Many 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives are designed to modulate the activity of GPCRs, which are key players in numerous signaling pathways. The NanoBRET™ assay allows for the direct measurement of compound binding to a specific GPCR in real-time, providing valuable information on affinity and receptor occupancy.[13][14]
Caption: Principle of the NanoBRET™ target engagement assay.
Cell Preparation and Transfection:
Culture HEK293 cells or another suitable cell line.
Co-transfect the cells with a vector encoding the GPCR of interest fused to NanoLuc® luciferase (e.g., at the C-terminus to not interfere with ligand binding) and a carrier DNA.[15] Incubate for 18-24 hours to allow for protein expression.[15]
Assay Plate Preparation:
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.[15]
Dispense the cell suspension into a white, 96-well or 384-well assay plate.[15]
Compound and Tracer Addition:
Prepare serial dilutions of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivative.
Add the test compounds to the assay plate.
Add the fluorescent tracer at a predetermined optimal concentration.
Signal Detection:
Equilibrate the plate at 37°C in a CO2 incubator for approximately 2 hours.[15]
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions, including the extracellular NanoLuc® inhibitor to reduce background signal.
Add the substrate to the wells and immediately read the plate on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) emission wavelengths.[15]
Data Analysis:
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.
While direct binding assays like CETSA and NanoBRET™ confirm target engagement, it is often crucial to demonstrate that this binding event translates into a functional consequence, such as the inhibition or activation of an enzyme. For 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives that target kinases, a downstream kinase activity assay is an essential validation step.
A common approach is to measure the phosphorylation of a known downstream substrate of the target kinase in cell lysates using an ELISA-based method or Western blotting with a phospho-specific antibody. A reduction in substrate phosphorylation upon treatment with the compound provides strong evidence of functional target modulation.
Conclusion
Confirming the intracellular target engagement of 2,3,4,5-tetrahydro-1H-pyrido[4,al]azepine derivatives is a non-trivial but essential undertaking in drug discovery. The choice between a label-free method like CETSA and a genetically encoded system like NanoBRET™ depends on the specific target and the experimental question at hand. CETSA offers the advantage of studying endogenous proteins in their native state, making it a powerful tool for validating hits from phenotypic screens. NanoBRET™, on the other hand, provides a high-throughput, quantitative platform for detailed pharmacological characterization, including affinity and residence time, in live cells.[5][6] By combining these direct binding assays with downstream functional readouts, researchers can build a comprehensive and compelling case for the mechanism of action of their compounds, significantly increasing the probability of success in subsequent stages of drug development.
References
MDPI. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
Pelago Bioscience. (n.d.). Case story: CETSA for Lead Generation. Retrieved from [Link]
ACS Publications. (2019, July 22). CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins | ACS Chemical Biology. Retrieved from [Link]
BMG LABTECH. (n.d.). NanoBRET assay for GPCR ligand binding. Retrieved from [Link]
EurekAlert!. (2018, December 13). CETSA HT in early drug discovery through screening against B-Raf and PARP1. Retrieved from [Link]
PubMed. (2021, May 12). An Integrated Approach toward NanoBRET Tracers for Analysis of GPCR Ligand Engagement. Retrieved from [Link]
Promega Connections. (2019, July 22). CRISPR/Cas9, NanoBRET and GPCRs: A Bright Future for Drug Discovery. Retrieved from [Link]
ResearchGate. (n.d.). A CETSA HT assay to screen for intracellular PARP1 target engagement.... Retrieved from [Link]
NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
Genedata. (2018, December 13). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. Retrieved from [Link]
News-Medical. (2024, December 14). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]
EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds Version: 1.0. Retrieved from [Link]
PMC. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]
Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]
A-Z Guide to Assessing the Therapeutic Index of Novel 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]azepine Compounds
In the landscape of modern drug discovery, the quest for novel chemical entities with superior efficacy and safety is paramount. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold has emerged as a promising framewor...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the quest for novel chemical entities with superior efficacy and safety is paramount. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold has emerged as a promising framework for developing therapeutics targeting a range of conditions, from central nervous system disorders to oncology.[1][2][3] However, the potential of these compounds can only be realized through a rigorous evaluation of their therapeutic index (TI).[4][5]
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to assess the therapeutic index of this novel class of compounds. We will move beyond mere protocol recitation to explore the causal logic behind each experimental stage, ensuring a robust and self-validating assessment pipeline.
The Therapeutic Index: A Cornerstone of Drug Safety
The therapeutic index (TI) is the quantitative measure of a drug's relative safety margin.[5] It compares the dose of a drug that produces a therapeutic effect to the dose that causes toxicity.[6] Classically, it is expressed as a ratio:
TI = TD50 / ED50
Where:
TD50 (Median Toxic Dose): The dose that produces a toxic effect in 50% of the population. In preclinical animal studies, this is often substituted with the LD50 (Median Lethal Dose).[4][7]
ED50 (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the population.[4]
A higher TI signifies a wider margin between the effective and toxic doses, which is a desirable characteristic for any drug candidate.[5][6] This guide outlines a systematic, multi-stage workflow to determine this critical parameter for novel pyrido[4,3-b]azepine compounds.
Phase 1: Foundational In Vitro Assessment
The initial phase focuses on cell-based assays to establish a preliminary therapeutic window. This is a cost-effective, high-throughput method to prioritize candidates before committing to resource-intensive animal studies.
Objective 1: Determining On-Target Potency (EC50)
Before assessing toxicity, we must understand the concentration at which our compound elicits its intended biological effect. The choice of assay is entirely dependent on the molecular target of the pyrido[4,3-b]azepine derivative. For instance, if the compound is designed as a kinase inhibitor, a cell-free enzymatic assay or a cellular phospho-protein assay would be appropriate. If it targets a G-protein coupled receptor, a receptor binding or signaling assay would be used. The goal is to generate a dose-response curve to calculate the EC50 (Half Maximal Effective Concentration) .
Objective 2: Establishing General Cytotoxicity (CC50)
The next step is to measure the concentration at which the compound induces general cellular toxicity. This provides the crucial numerator for our in vitro therapeutic index. The MTT assay is a widely adopted and robust method for this purpose.
The assay's principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active, living cells.[8][9] This enzymatic reduction yields purple formazan crystals, the quantity of which is directly proportional to the number of viable cells.[8]
Detailed Protocol: MTT Cytotoxicity Assay
Cell Plating: Seed cells (e.g., HEK293 for general toxicity or a specific cancer cell line for oncology applications) in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the novel pyrido[4,3-b]azepine compounds and a relevant comparator drug. Replace the cell culture medium with medium containing the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
Incubation: Incubate the plate for a duration relevant to the compound's mechanism (typically 24-72 hours).
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8] Live cells will convert the MTT to formazan crystals.
Solubilization: Carefully discard the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.[8]
Absorbance Reading: Shake the plate to ensure complete dissolution and read the absorbance on a plate reader, typically at a wavelength of 570-590 nm.[8]
Data Analysis: Plot the corrected absorbance against the compound concentration and use non-linear regression to calculate the CC50 (Half Maximal Cytotoxic Concentration) .
Causality: The MTT assay is chosen for its reliability and direct correlation with mitochondrial health, a central indicator of cellular viability.[9] A decline in the colorimetric signal is a robust indicator that the compound is interfering with fundamental cellular metabolism, signifying cytotoxicity.
Calculating the In Vitro Therapeutic Index (IVTI)
With both EC50 and CC50 values, we can calculate the IVTI for each compound:
IVTI = CC50 / EC50
This ratio is a critical decision-making tool. Compounds with a significantly higher IVTI are prioritized for advancement into in vivo studies.
Table 1: Hypothetical In Vitro Comparison of Novel Pyrido[4,3-b]azepine Compounds
Compound
Target EC50 (nM)
Cytotoxicity CC50 (nM)
In Vitro TI (CC50/EC50)
Compound X
15
18,500
1233
Compound Y
45
25,000
556
Comparator Drug
25
8,000
320
Phase 2: Preclinical In Vivo Evaluation
Promising candidates from in vitro screening are advanced to animal models. These studies are essential as they account for complex physiological factors like absorption, distribution, metabolism, and excretion (ADME), which are collectively known as pharmacokinetics.[10][11] All animal studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations and adhere to ethical guidelines.[12][13]
Objective 1: Determining In Vivo Efficacy (ED50)
The goal here is to find the dose that produces the desired therapeutic effect in a living organism.
Workflow: In Vivo Efficacy Study
Model Selection: Choose an appropriate and validated animal model for the disease indication. For an antidepressant compound, this might be a forced swim test in rats; for an anti-cancer agent, it would be a tumor xenograft model in mice.
Dose-Ranging: Based on in vitro potency and preliminary pharmacokinetic data, select a range of doses.
Administration: Administer the compound to groups of animals via the intended clinical route (e.g., oral gavage, intravenous injection). Include a vehicle control group.
Endpoint Measurement: At the appropriate time point, measure the predefined efficacy endpoint (e.g., tumor volume reduction, change in behavior).
Analysis: Plot the therapeutic effect against the dose and calculate the ED50 .
Objective 2: Establishing In Vivo Toxicity (TD50/LD50)
Toxicity studies in animals are designed to identify potential adverse effects and establish a safe dosage range for human trials.[14] These studies are guided by international regulatory standards, such as those from the Organisation for Economic Co-operation and Development (OECD).[15]
Protocol: Acute Toxicity Study (Adapted from OECD Guideline 425)
This protocol aims to determine the LD50 and identify the Maximum Tolerated Dose (MTD).
Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).[16] Animals should be young adults (8-12 weeks old).[16]
Sighting Study: A preliminary study is often performed to determine the starting dose for the main study.[17]
Dose Administration: Administer the compound in a stepwise procedure. Start with a single animal at a dose expected to produce some toxicity.[17]
Observation: Observe the animal for at least 14 days, with close observation for the first 24 hours to monitor for clinical signs of toxicity (e.g., changes in behavior, weight loss, respiratory distress).[17]
Stepwise Dosing: The outcome for the first animal determines the dose for the next. If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased. This "Up-and-Down Procedure" efficiently hones in on the LD50.[16]
Endpoint: The primary endpoint is mortality, but all clinical signs of toxicity are recorded to help define the TD50 and identify target organs of toxicity.
Data Interpretation: The LD50 is calculated from the results using specialized software. The highest dose that does not cause significant toxicity or more than 10% weight loss is often defined as the MTD.
Causality: This stepwise approach is ethically sound and scientifically robust, minimizing animal usage while providing a statistically valid estimate of the lethal dose.[16] It provides the critical data needed to calculate the definitive therapeutic index.
Phase 3: Synthesis and Integrated Assessment
The final phase involves integrating all data streams to provide a holistic view of the compound's safety and efficacy profile.
Calculating the Definitive Therapeutic Index
Using the data from the in vivo studies, the TI is calculated:
TI = LD50 / ED50
Table 2: Hypothetical In Vivo Comparison and Final Therapeutic Index
Compound
Efficacy ED50 (mg/kg)
Toxicity LD50 (mg/kg)
Therapeutic Index (LD50/ED50)
Compound X
10
>2000
>200
Compound Y
25
1500
60
Comparator Drug
15
450
30
The Role of Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
A simple TI ratio does not tell the whole story. Pharmacokinetic (PK) and Pharmacodynamic (PD) modeling is essential for a sophisticated understanding of a drug's behavior.[10][18][19]
Pharmacokinetics (PK): Describes what the body does to the drug (ADME).[10]
Pharmacodynamics (PD): Describes what the drug does to the body (the relationship between concentration and effect).[10]
By building an integrated PK/PD model, researchers can simulate different dosing regimens and predict both efficacy and toxicity over time, providing a much more nuanced "therapeutic window" than a single TI value.[20] This model-informed approach is strongly encouraged by regulatory agencies and is a cornerstone of modern drug development.[18]
Visual Summaries of Key Processes
To clarify the relationships between these experimental stages, the following diagrams illustrate the core workflows.
Caption: Hypothetical mechanism of action and toxicity pathway.
Conclusion
Assessing the therapeutic index is a multi-faceted process that forms the bedrock of preclinical safety evaluation. For novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine compounds, a systematic approach beginning with in vitro screening and progressing through well-designed in vivo studies is crucial. By integrating efficacy, toxicity, and pharmacokinetic data, researchers can build a comprehensive safety profile, enabling informed decisions to advance the most promising candidates toward clinical development. This rigorous, evidence-based methodology not only satisfies regulatory expectations but also upholds the ultimate responsibility of ensuring patient safety.
References
Dr.Oracle. (2025, September 27). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)?
IT Medical Team. (2024, August 29). Pharmacology: The Therapeutic Index.
StudySmarter. (2024, August 27). Therapeutic Index: Definition & Formula.
Wikipedia. (n.d.). Therapeutic index.
TRC. (n.d.). Therapeutic index.
Abcam. (n.d.). MTT assay protocol.
HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies.
Hospital Pharmacy Europe. (2025, November 5). PK-PD modelling in predicting small molecule drug toxicities.
U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
BenchChem. (2025). In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays.
Ludovico, M. et al. (n.d.). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. PMC.
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
Jones, H. (2025, July 4). Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics. Pharmaceutical Technology.
Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements.
Smith, S. M. et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One.
ResearchGate. (2025, August 6). Pharmacokinetic/Pharmacodynamic Modeling in Drug Research and Development.
He, Y. et al. (2024). Pharmacokinetics-Pharmacodynamics Modeling for Evaluating Drug-Drug Interactions in Polypharmacy: Development and Challenges. PubMed.
Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute.
MDPI. (2023, August 16). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay.
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
PubMed. (2009, September 15). 2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e]d[4][5]iazepines as inhibitors of the bacterial enoyl ACP reductase, FabI. Available at:
OECD. (2016, July 29). OECD Guideline for the Testing of Chemicals.
OECD. (2001, December 17). OECD Guideline for the Testing of Chemicals 420.
PubMed. (1979, January). [Derivatives of 2,3,4,5,-tetrahydro-1H-pyrido-(3,2-b)azepine and 2,3,4,5-tetrahydro-1H-pyrido(2,3-b)azepine and their corresponding lactams. II. Synthesis and pharmacologic study of their psychotropic activity].
National Toxicology Program. (n.d.). OECD Test Guideline 425.
Altogen Labs. (n.d.). Oral Toxicity OECD 408.
ResearchGate. (2025, August 5). The Synthesis and Physiological Activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles.
PubMed. (1979, June). Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities.
Operational Guide: Proper Disposal Procedures for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine Executive Summary & Chemical Profile This guide provides the authoritative protocol for the disposal of 2,3,4,5-tetrahydro-1H-p...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Proper Disposal Procedures for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine
Executive Summary & Chemical Profile
This guide provides the authoritative protocol for the disposal of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine . As a fused bicyclic heterocyclic amine, this compound presents specific challenges regarding basicity, potential bioactivity, and nitrogenous waste compatibility.
Unlike commodity solvents (e.g., Acetone, Methanol), this scaffold is often a high-value intermediate in kinase inhibitor or GPCR ligand synthesis. Consequently, it rarely has a dedicated EPA waste code (P- or U-list). Disposal must therefore proceed under "Generator Knowledge" certification, treating the substance as a Toxic, Non-Listed Hazardous Waste.
Physicochemical & Hazard Data
Property
Value / Characteristic
Operational Implication
Chemical Structure
Fused Pyridine-Azepine Ring
High nitrogen content; potential for NOx generation during incineration.
Basicity (Approx pKa)
~9.5 – 10.5 (Secondary Amine)
Corrosive Risk. Will generate heat if mixed directly with acid waste streams.
Explosion Risk. Do not commingle with Nitric Acid or Peroxides.
RCRA Classification
Not Listed (Default: D001/D002/D003)
Must be characterized by the generator based on the matrix (solvent vs. solid).
Pre-Disposal Stabilization Protocol
Before moving waste to central accumulation areas, the researcher must stabilize the compound to prevent "drum reactions"—exothermic events that occur when incompatible waste streams mix in 55-gallon drums.
Step 1: Phase Identification & Quenching
For Pure Solids: No quenching required. Double-bag in polyethylene to prevent dust generation.
For Reaction Mixtures (Liquid):
If the compound is dissolved in a reactive solvent (e.g., thionyl chloride, acid chlorides), quench the solvent first.
Crucial Check: Verify pH. If the solution is strongly acidic (pH < 2) due to workup, neutralize to pH 5–9 using Sodium Bicarbonate (
) before adding to organic waste containers. Rationale: Adding a highly acidic amine salt solution to a basic organic waste drum can cause rapid gas evolution and drum pressurization.
Liquid Waste: Amber glass or HDPE carboy. Avoid metal containers if the solution is corrosive (pH > 12.5 or < 2.0).
Waste Stream Segregation Workflow
The following decision tree illustrates the logic for segregating this specific azepine scaffold. This workflow prevents cross-contamination and ensures compliance with incineration protocols.
Figure 1: Decision Logic for Waste Stream Segregation. Note that aqueous streams containing this heterocycle should generally NOT be sewered due to unknown aquatic toxicity.
Detailed Disposal Procedures
Scenario A: Disposal of Pure Solid (Excess Reagent)
Labeling: Attach a hazardous waste tag. Under "Chemical Constituents," write the full chemical name. Do not use abbreviations like "THPA."
Hazard Checkbox: Mark "Toxic" and "Irritant."
Packaging: Place the vial/container inside a clear zip-lock bag (secondary containment) before placing it in the 5-gallon lab pack drum.
Disposal Path: This will be routed for Rotary Kiln Incineration . This is the only method that guarantees the destruction of the fused pyridine-azepine ring system.
Scenario B: Disposal of Organic Solutions (HPLC Waste/Mother Liquor)
Segregation:
If dissolved in Dichloromethane (DCM) : Pour into the "Halogenated Waste" carboy.
If dissolved in Methanol/DMSO : Pour into the "Non-Halogenated/Flammable" carboy.
Concentration Limits: If the concentration of the azepine exceeds 5% (wt/wt), do not commingle with general solvent waste. Package separately as a "High Concentration Solution" to prevent potential polymerization or catalytic reactions in the main waste drum.
Scenario C: Aqueous Waste (The "No-Drain" Rule)
Directive: Never pour 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine solutions down the sink.
Reasoning: Fused nitrogenous heterocycles are often persistent in water and can bypass standard municipal water treatment filtration, posing risks to aquatic life.
Procedure: Collect all aqueous rinses in a dedicated carboy labeled "Aqueous Toxic Waste." Adjust pH to neutral (pH 7) to prevent corrosion of the drum liner.
Emergency Contingencies
Spill Response (Bench Scale < 500mL)
Evacuate & Ventilate: The amine vapors may be irritating. Clear the immediate area.[1]
Neutralization: If the spill is the pure free base (oil/solid), apply a Citric Acid based spill neutralizer to reduce volatility.
Absorption: Use vermiculite or a universal absorbent pad.
Clean Up: Place all spill debris into a bag labeled "Hazardous Waste - Debris from Spill." Do not place in regular trash.
Regulatory Context (RCRA)
In the United States, this compound falls under the "Generator Knowledge" provision of the Resource Conservation and Recovery Act (RCRA).
Determination: Because 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine is not on the P or U lists (40 CFR § 261.33), you must evaluate it for characteristics.
Ignitability (D001): Applicable if in a flammable solvent (Flash point < 60°C).
Corrosivity (D002): Applicable if aqueous pH is < 2 or > 12.5.[2]
Toxicity (D004-D043): While it may not hit the TCLP list, best practice dictates treating it as Toxic for transport purposes (DOT Class 6.1 logic often applies to novel drugs).
References
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual.
[Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
[Link]
PubChem. 2,3,4,5-Tetrahydro-1H-benzo[d]azepine (Analogous Structure Safety Data). National Library of Medicine.
[Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.
[Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine
This document provides essential safety protocols for handling 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine. As a novel or research-stage chemical, specific toxicological data is not widely available.
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety protocols for handling 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine. As a novel or research-stage chemical, specific toxicological data is not widely available. Therefore, this guide is built upon the precautionary principle : in the absence of comprehensive hazard data, any new chemical entity must be treated as potentially hazardous until proven otherwise.[1] The recommendations herein are synthesized from an analysis of its structural motifs (heterocyclic amine, azepine) and authoritative laboratory safety standards.
Hazard Assessment by Structural Analogy
Understanding the potential risks of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine begins with analyzing its chemical structure.
Azepine Scaffold: Azepines are seven-membered nitrogen-containing heterocyclic rings. This class of compounds is known for its wide range of pharmacological activities, with many derivatives designed as CNS-active agents.[2][3][4] During preclinical testing, novel azepine candidates are often monitored for potential hepatotoxicity (liver toxicity) and CNS effects.[2] Therefore, it is prudent to assume this compound is bioactive and could have toxic effects.
Heterocyclic Amine Functionality: Amines as a chemical class can be irritants, corrosive, or toxic. Safe handling of amines requires appropriate PPE, including gloves, goggles, and protective clothing, to prevent skin and eye contact.[5][6] They should be stored away from incompatible materials like strong acids and oxidizing agents.[6]
Based on these structural alerts, we must assume 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine is potentially toxic, bioactive, and an irritant. All handling procedures must be designed to minimize or eliminate the possibility of exposure through dermal contact, inhalation, or ingestion.[7]
Risk Assessment and PPE Selection Workflow
Before any laboratory work begins, a thorough risk assessment must be performed to select the appropriate level of protection.[8] This workflow is mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), which requires employers to establish a Chemical Hygiene Plan and implement control measures to protect laboratory personnel.[9]
The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.